molecular formula C12H11Cl2N5OS B15108931 N-(2,3-dichlorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide

N-(2,3-dichlorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide

Cat. No.: B15108931
M. Wt: 344.2 g/mol
InChI Key: ZESFXNPTAGOOQB-UHFFFAOYSA-N
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Description

N-(2,3-Dichlorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a synthetic acetamide derivative characterized by a 2,3-dichlorophenyl group and a tetrazole ring substituted with a propenyl (allyl) chain. The compound’s structure combines a sulfanyl-acetamide backbone with a tetrazole heterocycle, which is known for its metabolic stability and role in bioisosteric replacements .

Properties

Molecular Formula

C12H11Cl2N5OS

Molecular Weight

344.2 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-2-(1-prop-2-enyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C12H11Cl2N5OS/c1-2-6-19-12(16-17-18-19)21-7-10(20)15-9-5-3-4-8(13)11(9)14/h2-5H,1,6-7H2,(H,15,20)

InChI Key

ZESFXNPTAGOOQB-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=N1)SCC(=O)NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the tetrazole derivative with a suitable thiol compound.

    Acetamide Formation: The final step involves the reaction of the sulfanyl-tetrazole intermediate with 2,3-dichloroaniline under appropriate conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the dichlorophenyl ring can be reduced to amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(2,3-dichlorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2,3-dichlorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tetrazole ring and dichlorophenyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight Notable Features
N-(2,3-Dichlorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide C₁₂H₁₀Cl₂N₄OS 2,3-Dichlorophenyl, allyl-tetrazole 345.2 g/mol Tetrazole enhances stability; dichlorophenyl aids lipophilicity
N-(4-Bromo-2-methylphenyl)-2-{1-[1,3-dioxo-2-(prop-2-en-1-yl)-isoindol-5-yl]acetamide C₈H₇BrClF₂NO₂ Bromophenyl, isoindole-dione 302.5 g/mol Isoindole-dione may influence π-stacking; bromine increases molecular weight
Alachlor C₁₄H₂₀ClNO₂ 2,6-Diethylphenyl, methoxymethyl 269.8 g/mol Herbicidal activity; chloroacetamide backbone
2-((5-(Benzotriazolyl)methyl)-4-allyl-triazol-3-yl)thio-N-(3-chloro-2-methylphenyl)acetamide C₂₁H₂₀ClN₇OS Benzotriazole, triazole, chlorophenyl 454.9 g/mol Dual heterocycles (triazole + benzotriazole) enhance coordination potential

Key Observations :

  • Chlorophenyl vs.
  • Tetrazole vs. Triazole : Tetrazole rings (as in the target compound) offer stronger hydrogen-bonding capacity compared to triazoles (e.g., ), which may improve target engagement .
  • Herbicidal vs.

Crystallographic and Conformational Analysis

Crystallographic data for related dichlorophenylacetamides () reveals that substituents significantly influence molecular conformation. For example:

  • Dihedral angles between dichlorophenyl and pyrazolyl rings range from 54.8° to 77.5°, indicating steric and electronic effects of chlorine positions .
  • Hydrogen-bonding patterns (e.g., N–H⋯O dimers) stabilize crystal packing, a feature likely shared by the target compound due to its amide group .

Software tools like SHELX () and Mercury () enable comparative analysis of packing motifs and void spaces, critical for understanding solubility and crystallinity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(2,3-dichlorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling 2,3-dichloroaniline with a tetrazole-thioacetamide intermediate. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane with triethylamine as a base at 273 K .
  • Solvent selection : Dichloromethane or tetrahydrofuran is preferred for intermediate solubility .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methylene chloride .
    • Optimization : Control pH (neutral to slightly basic) and temperature (0–5°C for coupling reactions). Monitor progress via TLC or HPLC.

Q. How can the molecular structure and purity of this compound be confirmed experimentally?

  • Analytical Techniques :

  • NMR spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR spectra with computed chemical shifts (e.g., using PubChem data) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS) and fragmentation patterns .
  • X-ray crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation and refine using SHELXL .

Q. What solvent systems are suitable for solubility testing in biological assays?

  • Guidelines :

  • Polar aprotic solvents : Dimethyl sulfoxide (DMSO) for stock solutions (typical concentration: 10 mM).
  • Aqueous compatibility : Test solubility in phosphate-buffered saline (PBS) with ≤1% DMSO to avoid cytotoxicity .
  • HPLC-grade solvents : Use acetonitrile/water mixtures for analytical methods .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., anisotropic displacement parameters) be resolved during structure refinement?

  • Refinement Strategies :

  • Use SHELXL with the TWIN and BASF commands to model twinning or disorder .
  • Validate thermal parameters using Mercury CSD ’s void visualization and packing similarity tools .
  • Cross-check hydrogen bonding networks with ORTEP-III to identify geometric outliers .
    • Example : In a related dichlorophenylacetamide, anisotropic displacement mismatches were resolved by refining three independent molecules in the asymmetric unit .

Q. What experimental and computational approaches are recommended for analyzing hydrogen-bonding interactions in the solid state?

  • Methodology :

  • X-ray diffraction : Measure bond distances and angles (e.g., N–H⋯O interactions typically 2.8–3.2 Å) .

  • CSD analysis : Search the Cambridge Structural Database for analogous R_2$$^2(10) dimer motifs .

  • Software tools : Generate hydrogen-bond topology maps using Mercury ’s "Packing Feature" module .

    Interaction TypeDistance (Å)Angle (°)Reference
    N–H⋯O (amide)2.89–3.05155–165
    C–H⋯Cl3.30–3.45140–150

Q. How can computational modeling predict biological activity, and what limitations exist for this compound?

  • Approaches :

  • Docking studies : Use AutoDock Vina with protein targets (e.g., cytochrome P450 enzymes) and the compound’s 3D structure (optimized via DFT at B3LYP/6-31G**) .
  • ADMET prediction : Employ SwissADME to estimate logP (∼3.2), bioavailability (≥0.55), and CYP inhibition .
    • Limitations :
  • Tetrazole-thioether groups may induce false positives in redox-sensitive assays.
  • Dichlorophenyl moieties complicate metabolic stability predictions .

Q. How should researchers address contradictory spectral data (e.g., NMR vs. XRD) for this compound?

  • Troubleshooting :

  • Dynamic effects : NMR may show averaged conformations, while XRD captures static solid-state geometry. Compare solution- and solid-state data .
  • Impurity analysis : Use HPLC-MS to detect byproducts (e.g., unreacted prop-2-en-1-yl tetrazole) .
  • Validation : Replicate synthesis and characterization under controlled conditions (e.g., inert atmosphere) .

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